Butyl acetoacetate

Description

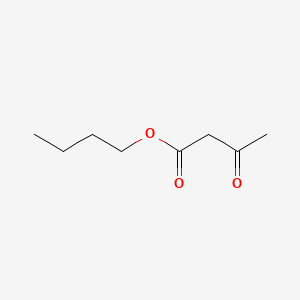

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIYHFWZISXFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060453 | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 103.00 °C. @ 16.00 mm Hg | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol and oil | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-60-6 | |

| Record name | Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W08J7H74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.6 °C | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl acetoacetate, a versatile organic compound, holds significant importance across various scientific disciplines, including pharmaceutical synthesis and materials science. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. It includes a detailed summary of its physical and spectroscopic data, in-depth experimental protocols for its characterization, and a discussion of its prominent keto-enol tautomerism. Visual representations of its structure, synthesis, and tautomeric equilibrium are provided to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Identification

This compound, systematically named butyl 3-oxobutanoate, is an ester characterized by a butyl group attached to the carboxylate end of acetoacetic acid. Its structure features both a ketone and an ester functional group, rendering it a β-keto ester.

DOT Script of this compound Structure:

| Identifier | Value |

| IUPAC Name | butyl 3-oxobutanoate[1] |

| Synonyms | Butyl 3-oxobutanoate, Acetoacetic acid n-butyl ester, Butyl 3-ketobutanoate[1][2] |

| CAS Number | 591-60-6[1][2] |

| Molecular Formula | C₈H₁₄O₃[1][2] |

| Molecular Weight | 158.19 g/mol [1][2] |

| SMILES | CCCCOC(=O)CC(=O)C[2] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, application, and purification.

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, sweet, caramellic, green, winey, apple[2] | |

| Boiling Point | 100-103 °C at 16 mmHg, 205 °C at 760 mmHg[1][3] | |

| Melting Point | -35.6 °C[1][3] | |

| Density | 0.976 - 0.985 g/cm³ at 20 °C[1][3] | |

| Refractive Index (n²⁰/D) | 1.425 - 1.429[1][3] | |

| Solubility | Insoluble in water; soluble in alcohol and oil[1] | |

| Vapor Pressure | 0.243 mmHg at 25 °C (estimated)[3] | |

| Flash Point | 79.44 °C (175.00 °F) TCC[3] | |

| logP (o/w) | 1.1 (XLogP3)[1] |

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound will exhibit characteristic signals for the butyl group (a triplet for the terminal methyl, multiplets for the methylene groups, and a triplet for the methylene group adjacent to the ester oxygen) and the acetoacetate moiety (a singlet for the methyl group adjacent to the ketone and a singlet for the methylene group between the two carbonyls). The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in the molecule, including two carbonyl carbons (ketone and ester), and the various aliphatic carbons of the butyl and acetoacetate groups. |

| Infrared (IR) | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups will also be prominent. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for esters and ketones will be observed, including cleavage at the ester linkage and alpha-cleavage adjacent to the carbonyl groups. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the transesterification of ethyl acetoacetate with n-butanol, or the direct reaction of diketene with n-butanol. A general procedure adapted from the synthesis of similar acetoacetates is as follows:

DOT Script of this compound Synthesis Workflow:

Procedure:

-

A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser with a thermometer.

-

n-Butanol and a catalytic amount of a base (e.g., anhydrous sodium acetate) are added to the flask.

-

The mixture is heated to approximately 80-85 °C with stirring.

-

Diketene is added dropwise from the dropping funnel over a period of several hours, maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the proton signals allows for the determination of the relative number of protons, confirming the structure.

Infrared (IR) Spectroscopy:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The IR spectrum is recorded using an FTIR spectrometer.

-

The positions of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.

-

Electron ionization (EI) is a common method for generating ions.

-

The mass-to-charge ratio of the resulting ions is measured to produce the mass spectrum.

Keto-Enol Tautomerism

A significant chemical property of this compound is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form. This equilibrium is a result of the migration of a proton from the α-carbon to the keto oxygen, with a corresponding shift of the π-electrons.

DOT Script of Keto-Enol Tautomerism:

The position of the equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The ratio of the keto to enol form can be quantitatively determined using ¹H NMR spectroscopy by integrating the distinct signals of the protons unique to each tautomer (e.g., the α-methylene protons in the keto form versus the vinylic proton in the enol form). For similar acetoacetates, the enol form is a minor component in the equilibrium mixture in non-polar solvents.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties and structure of this compound. The tabulated data, experimental protocols, and visualizations offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and tautomeric behavior is essential for its effective application in synthesis and product development.

References

Butyl Acetoacetate: A Comprehensive Technical Overview

This guide provides an in-depth analysis of butyl acetoacetate, a significant organic compound with applications in chemical synthesis and as a flavoring agent. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and relevant biological interactions.

Core Chemical and Physical Properties

This compound, an ester of acetoacetic acid, is a colorless liquid with a fruity, sweet odor. It is primarily utilized as an intermediate in the synthesis of various organic chemicals. To ensure clarity, the properties of both the common n-butyl acetoacetate and its isomer, tert-butyl acetoacetate, are presented below.

| Property | n-Butyl Acetoacetate | tert-Butyl Acetoacetate |

| CAS Number | 591-60-6[1][2][3][4] | 1694-31-1[5][6][7][8] |

| Molecular Formula | C8H14O3[1][2][3][4] | C8H14O3[5][6][7][8] |

| Molecular Weight | 158.20 g/mol [1][4] | 158.19 g/mol [6][8] |

| Synonyms | Acetoacetic acid butyl ester, Butyl 3-oxobutanoate | tert-Butyl 3-oxobutanoate, Acetoacetic acid, tert-butyl ester |

| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid[5] |

| Solubility | Insoluble in water; soluble in alcohol and ether[3] | Limited solubility in water; soluble in organic solvents[5] |

Synthesis of this compound

The industrial synthesis of n-butyl acetoacetate can be achieved through several methods. A common approach involves the reaction of diketene with n-butanol.

This process is typically catalyzed by an acid or a base. The workflow for a laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of n-Butyl Acetoacetate

The following protocol describes a general procedure for the synthesis of n-butyl acetoacetate from ethyl acetoacetate and n-butanol, another common synthetic route.

Materials:

-

Ethyl acetoacetate

-

n-Butanol

-

Sodium butoxide (catalyst)

-

Toluene (solvent)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of sodium butoxide in n-butanol is prepared in a reaction vessel equipped with a distillation column.

-

Ethyl acetoacetate is added dropwise to the heated solution.

-

The ethanol formed during the transesterification reaction is continuously removed by distillation to drive the equilibrium towards the product.

-

After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid.

-

The resulting solution is washed with water to remove any remaining salts and unreacted butanol.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Logical Relationship in Synthesis

The synthesis of this compound from ethyl acetoacetate is a classic example of a transesterification reaction. The key steps and their logical progression are illustrated in the diagram below.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H14O3 | CID 11576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. parchem.com [parchem.com]

- 5. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. tert-Butyl acetoacetate, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Butyl Acetoacetate from Diketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of butyl acetoacetate from diketene and n-butanol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to inform researchers and chemical process developers. Safety considerations for handling the hazardous precursor, diketene, are also addressed to ensure safe laboratory and industrial practices.

Introduction

The reaction of diketene with alcohols, a process known as alcoholysis, is a primary industrial method for the production of acetoacetic esters.[1] This transformation is valued for its high atom economy, directly converting the starting materials into the desired product with no theoretical byproducts. This compound, in particular, serves as a key building block in organic synthesis, finding applications in the production of dyes, pigments, and a range of active pharmaceutical ingredients (APIs). The synthesis can be effectively catalyzed by both acids and bases, with the choice of catalyst influencing reaction conditions and outcomes.

Reaction Mechanisms

The synthesis of this compound from diketene and n-butanol proceeds through a nucleophilic addition-elimination pathway. The highly reactive β-lactone ring of diketene is susceptible to attack by the nucleophilic oxygen of n-butanol. The reaction can be catalyzed by either an acid or a base, each following a distinct mechanistic pathway.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the lactone in diketene is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic n-butanol. The subsequent collapse of the tetrahedral intermediate and deprotonation yields the final product, this compound.

Caption: Acid-catalyzed synthesis of this compound from diketene.

Base-Catalyzed Mechanism

In a base-catalyzed pathway, a base (e.g., sodium acetate, tertiary amines) deprotonates n-butanol to form a more nucleophilic butoxide ion. This strong nucleophile readily attacks the carbonyl carbon of the diketene ring. The resulting tetrahedral intermediate then undergoes ring-opening to yield an enolate, which is subsequently protonated by the solvent or a proton source to give the final product, this compound.

Caption: Base-catalyzed synthesis of this compound from diketene.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of acetoacetic esters from diketene and alcohols.[2][3]

Acid-Catalyzed Synthesis

This continuous process is suitable for larger-scale production.

Materials:

-

Diketene (98% purity)

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

Equipment:

-

Reaction vessel equipped with a fractionation column, heating mantle, and stirrer

-

Feed pumps for diketene and n-butanol/catalyst mixture

-

Condenser and receiver for distillate

-

Collection vessel for the crude product

Procedure:

-

Pre-charge the reaction vessel with approximately 1000 g of crude this compound from a previous run and heat to 125 °C.

-

Prepare a feed mixture of n-butanol and concentrated sulfuric acid.

-

Continuously introduce a mixture of diketene and the n-butanol/sulfuric acid feed into the reaction vessel at a controlled rate. The reaction is exothermic and should maintain the temperature at approximately 125 °C.

-

Simultaneously, distill off volatile byproducts (such as acetone and butyl acetate) and any unreacted n-butanol from the top of the fractionation column.

-

Continuously withdraw the crude this compound from the bottom of the reaction vessel.

-

The crude product is then purified by vacuum fractionation.

Base-Catalyzed Synthesis (Adapted from tert-butyl acetoacetate synthesis)

This batch process is suitable for laboratory-scale synthesis.[2]

Materials:

-

n-Butanol

-

Anhydrous Sodium Acetate (NaOAc)

-

Diketene

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Heating mantle

Procedure:

-

Equip a 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer.

-

Charge the flask with n-butanol.

-

Heat the n-butanol to 80-85 °C with stirring.

-

Add a catalytic amount of anhydrous sodium acetate to the flask.

-

Add diketene dropwise from the dropping funnel over a period of approximately 2.5 hours, maintaining the reaction temperature. The temperature may initially drop and then rise to around 110-115 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

The resulting crude product can then be purified by distillation under reduced pressure.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related acetoacetic esters from diketene.

Table 1: Reaction Conditions and Yields for the Synthesis of Acetoacetic Esters from Diketene

| Ester Product | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

| This compound | n-Butanol | Sulfuric Acid | 125 | ~93 | [3] |

| tert-Butyl Acetoacetate | tert-Butanol | Sodium Acetate | 80-115 | 75-80 | [2] |

| tert-Butyl Acetoacetate | tert-Butanol | Triethylamine | 90 | 94.3 | |

| Ethyl Acetoacetate | Ethanol | Sulfuric Acid | 125 | 93 | [3] |

| Isopropyl Acetoacetate | Isopropanol | Sulfuric Acid | 125 | 91 | [3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molar Mass | 158.19 g/mol |

| Boiling Point | 213.9 °C at 760 mmHg |

| Density | 0.968 g/cm³ |

| Refractive Index (n_D²⁰) | 1.419 |

Purification

The crude this compound obtained from the reaction typically contains unreacted starting materials, byproducts, and the catalyst. Purification is generally achieved by fractional distillation under reduced pressure.[2][3]

Procedure for Vacuum Fractional Distillation:

-

Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Charge the distillation flask with the crude this compound.

-

Gradually reduce the pressure to the desired level.

-

Heat the distillation flask gently.

-

Collect the fractions at their respective boiling points under the reduced pressure. A forerun containing lower-boiling impurities may be collected first.

-

Collect the main fraction of pure this compound.

-

Higher-boiling impurities and catalyst residues will remain in the distillation flask.

Safety Precautions

Diketene is a toxic, flammable, and highly reactive substance that requires careful handling.[4]

-

Handling: All manipulations involving diketene should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Diketene should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be kept separate from acids, bases, and oxidizing agents.

-

Spills: In case of a spill, eliminate all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it as hazardous waste.

-

Fire: Use "alcohol" foam, dry chemical, or carbon dioxide extinguishers for small fires. For large fires, use water spray to cool containers.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diketene and n-butanol is a well-established and efficient process. Both acid- and base-catalyzed methods provide high yields of the desired product. The choice of catalyst and reaction conditions can be tailored to the desired scale of production and available equipment. Adherence to strict safety protocols when handling diketene is paramount. This guide provides the necessary technical information for researchers and professionals to safely and effectively synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl acetoacetate, a β-ketoester of significant interest in synthetic chemistry and drug development, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a critical determinant of its reactivity, dictating its role as either a carbon nucleophile (from the enol or enolate) or an electrophile (at the carbonyl carbons). The position of this equilibrium is exquisitely sensitive to environmental factors, most notably solvent polarity and temperature. Understanding and quantifying this tautomerism is paramount for controlling reaction outcomes and for the rational design of synthetic pathways. This technical guide provides a comprehensive overview of the principles governing the keto-enol tautomerism of this compound, detailed experimental protocols for its quantitative analysis, and a summary of the expected quantitative data based on closely related analogs.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1][2] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl compounds such as this compound, the enol form is significantly stabilized. This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-system.[2]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered pseudo-ring.[2]

The general equilibrium for this compound is depicted below:

Caption: Keto-enol equilibrium of this compound.

The position of this equilibrium, quantified by the equilibrium constant (Keq = [Enol]/[Keto]), is crucial for predicting the chemical behavior of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Solvent Effects on the Tautomeric Equilibrium of Ethyl Acetoacetate at 32°C

| Solvent | Dielectric Constant (ε) | % Enol Form | Equilibrium Constant (Keq) |

| Carbon Tetrachloride (CCl4) | 2.2 | ~16% | ~0.19 |

| Benzene (C6H6) | 2.3 | ~15% | ~0.18 |

| Chloroform (CDCl3) | 4.8 | ~7.5% | ~0.081 |

| Acetonitrile (CH3CN) | 37.5 | ~4.9% | ~0.052 |

| Methanol (CH3OH) | 32.7 | ~5.8% | ~0.062 |

| Water (D2O) | 78.4 | <2% | <0.02 |

Data compiled and extrapolated from analogous compounds. It is generally observed that non-polar, non-hydrogen bonding solvents favor the enol form, where the intramolecular hydrogen bond is most stable.[2] In contrast, polar and protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium to the left.

Table 2: Thermodynamic Parameters for the Keto-Enol Tautomerism of Ethyl Acetoacetate

| Parameter | Value (Gas Phase) | Value (Neat Liquid) |

| ΔH° (kcal/mol) | ~ -2.5 | ~ -2.0 |

| ΔS° (cal/mol·K) | ~ -3.0 | ~ -4.0 |

| ΔG° (kcal/mol at 298K) | ~ -1.6 | ~ -0.8 |

These values indicate that the enolization is an exothermic process (negative ΔH°) and leads to a more ordered system (negative ΔS°), likely due to the formation of the cyclic, hydrogen-bonded structure.

Experimental Protocols

1H NMR Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for quantifying the keto-enol equilibrium, as the interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4][5]

Objective: To determine the relative concentrations and the equilibrium constant (Keq) of the keto and enol tautomers of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl3, Benzene-d6, Acetone-d6, DMSO-d6, CD3OD)

-

NMR tubes (5 mm)

-

Volumetric flasks and micropipettes

-

NMR Spectrometer (≥300 MHz)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in a range of deuterated solvents with varying polarities. A typical concentration is 0.1 M.

-

Ensure accurate and consistent concentrations across all samples.

-

Transfer the solutions to clean, dry NMR tubes.

-

-

Equilibration:

-

Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum for each sample.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

Key signals to identify and integrate:

-

Keto form: A singlet for the α-methylene protons (-CO-CH2 -CO-) typically in the range of 3.4-3.6 ppm.

-

Enol form: A singlet for the vinylic proton (C=CH -) typically in the range of 5.0-5.2 ppm.

-

Enol form: A broad singlet for the enolic hydroxyl proton (-OH ) which can vary significantly in chemical shift (10-13 ppm) depending on the solvent and concentration.

-

-

-

Data Analysis:

-

Process the spectra (phasing, baseline correction).

-

Integrate the area of the keto α-methylene signal (Iketo) and the enol vinylic proton signal (Ienol).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal: % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

-

Calculate the equilibrium constant (Keq): Keq = [Enol] / [Keto] = (Ienol) / (Iketo / 2)

-

Caption: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a semi-quantitative assessment of the keto-enol equilibrium. The enol form, with its conjugated π-system, exhibits a strong π → π* transition at a longer wavelength (typically 240-280 nm) compared to the weaker n → π* transition of the unconjugated keto form.[6]

Objective: To qualitatively observe the shift in tautomeric equilibrium in different solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a range of 200-400 nm.

-

Data Analysis: An increase in the intensity of the absorption band around 240-280 nm in non-polar solvents indicates a higher concentration of the enol tautomer.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol forms can be catalyzed by both acid and base. These catalysts provide alternative, lower-energy pathways for the proton transfer but do not alter the final equilibrium position.

Caption: Acid and base-catalyzed tautomerization pathways.

Conclusion

The keto-enol tautomerism of this compound is a fundamental equilibrium that governs its chemical properties. The position of this equilibrium is highly dependent on the solvent environment, with non-polar solvents favoring the enol form and polar solvents favoring the keto form. Quantitative analysis, primarily through 1H NMR spectroscopy, allows for the precise determination of the tautomeric ratio and the corresponding equilibrium constant. This in-depth understanding is essential for professionals in research and drug development to effectively utilize this compound in chemical synthesis and to predict its behavior in various chemical and biological systems.

References

- 1. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Solubility of Butyl Acetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl acetoacetate in various organic solvents. This compound, a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, exhibits a range of solubility behaviors that are critical for its application in reaction chemistry, purification processes, and formulation development. This document compiles available qualitative and quantitative data, presents detailed experimental protocols for solubility determination, and includes visualizations of experimental workflows to aid in laboratory practice.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specified amount of a solvent at a given temperature to form a saturated solution. It is commonly expressed in units such as grams per 100 milliliters ( g/100 mL) or mole fraction (χ).

Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. If two liquids are miscible, they are considered to be completely soluble in each other.

The solubility of a substance is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester and keto functional groups) and non-polar (butyl group) characteristics, influencing its solubility across a spectrum of organic solvents.

Solubility Profile of this compound

This compound is widely reported to be soluble in a variety of common organic solvents. Its miscibility with many organic solvents is a key property facilitating its use in diverse applications. For its isomer, tert-butyl acetoacetate, it is also described as being soluble in organic solvents like ethanol and ether and miscible with most organic solvents.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and its isomer, tert-butyl acetoacetate, in a range of organic solvent classes based on available literature.

| Solvent Class | Representative Solvents | Solubility of n-Butyl Acetoacetate | Solubility of tert-Butyl Acetoacetate |

| Alcohols | Methanol, Ethanol | Soluble[2][3][4] | Soluble in ethanol[1] |

| Ethers | Diethyl ether | Soluble[3][4] | Soluble in ether[1] |

| Ketones | Acetone | Miscible | Miscible with most organic solvents |

| Esters | Ethyl acetate | Miscible | Miscible with most organic solvents |

| Hydrocarbons | Hexane, Toluene | Soluble | Soluble to a lesser extent in hydrocarbons |

| Oils | General | Soluble[2][4] | Not specified |

| Water | Insoluble[2][4] | Limited solubility[1] |

Quantitative Solubility Data

While qualitatively described as soluble or miscible in many organic solvents, specific quantitative solubility data for n-butyl acetoacetate in a wide array of these solvents is not extensively documented in readily available literature. For tert-butyl acetoacetate, a water solubility of 9 g/L at 20°C has been reported.[5][6][7] For context, the related compound n-butyl acetate has a water solubility of approximately 0.7 g/100 mL at 20°C and is miscible with many common organic solvents.[8][9]

The lack of readily available quantitative data for this compound underscores the importance of the experimental protocols detailed in the following section, which enable researchers to determine these values for their specific applications.

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Qualitative Miscibility Determination

This protocol offers a rapid visual method to assess whether this compound is miscible, immiscible, or partially miscible with a given organic solvent.

Materials:

-

This compound

-

Organic solvent of interest

-

Small, clear glass vials (e.g., 4 mL) with caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contaminants that might affect the results.

-

Addition of Liquids: Into a clear glass vial, add equal volumes (e.g., 1 mL each) of this compound and the organic solvent being tested.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

-

Miscible: A single, clear, and homogeneous liquid phase indicates that this compound and the solvent are miscible.

-

Immiscible: The formation of two distinct liquid layers, often with a visible meniscus between them, indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid appearance that persists after standing suggests partial miscibility.

-

-

Confirmation: To confirm complete miscibility, the procedure can be repeated with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all tested proportions confirms miscibility.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the "shake-flask" method, a common and reliable technique for determining the solubility of a liquid solute in a liquid solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Sealed, temperature-controlled shaker bath or incubator

-

Glass vials or flasks with airtight seals

-

Calibrated pipettes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC) with a UV detector, or a UV-Vis spectrophotometer)

-

Syringe filters (if necessary for removing undissolved droplets)

Procedure:

-

Preparation of Saturated Solution:

-

In a sealed vial or flask, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a visible, undissolved phase of this compound is crucial to ensure that the solution is saturated.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to a few days, depending on the substances. A common practice is to agitate for 24-48 hours.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the container to rest in the temperature-controlled environment for several hours (e.g., at least 12 hours) to ensure complete separation of the undissolved this compound from the saturated solution.

-

-

Sampling:

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant (the upper layer of the solution) using a calibrated pipette. Be cautious not to disturb the undissolved layer.

-

If necessary, use a syringe filter to remove any suspended micro-droplets of the undissolved solute.

-

-

Quantification:

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV) to determine the concentration of this compound in the saturated solution.

-

-

Calculation:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent. The results can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Conclusion

References

- 1. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H14O3 | CID 11576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ACETOACETIC ACID N-BUTYL ESTER | 591-60-6 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. tert-Butyl acetoacetate CAS#: 1694-31-1 [m.chemicalbook.com]

- 6. tert-Butyl acetoacetate | 1694-31-1 [chemicalbook.com]

- 7. tert-Butyl acetoacetate, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. celanese.com [celanese.com]

- 9. Butyl acetate - Wikipedia [en.wikipedia.org]

butyl acetoacetate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Butyl Acetoacetate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and safety protocols for all laboratory reagents is paramount. This guide provides a detailed overview of this compound, focusing on its safety data, handling precautions, and emergency procedures.

Chemical Identification

-

Chemical Name: Butyl 3-oxobutanoate[1]

-

Synonyms: this compound, Acetoacetic acid n-butyl ester, Butyl 3-oxobutyrate[2]

-

CAS Number: 591-60-6[1]

-

Molecular Formula: C₈H₁₄O₃[1]

-

Molecular Weight: 158.19 g/mol [1]

-

Structural Formula:

Hazard Identification

This compound is classified as a combustible liquid.[3][4] While it does not pose an immediate health hazard under normal handling conditions, prolonged or significant exposure may cause irritation.[5][6]

-

Potential Health Effects: May cause eye, skin, and respiratory tract irritation.[5] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Liquid | [1][5] |

| Appearance | Colorless to clear yellow liquid | [5][6][7] |

| Odor | Fruity, sweet | [2] |

| Boiling Point | 190 °C @ 760 mmHg | [4][5] |

| Melting Point | -38 °C / -35.6 °C | [1][4][5][7] |

| Flash Point | 76 °C / 168.8 °F | [4][5] |

| Autoignition Temperature | 390 °C / 734 °F | [4][5] |

| Density | 0.970 - 0.985 g/cm³ @ 20°C | [1][5][7] |

| Vapor Density | 5.5 | [5] |

| Solubility | Insoluble in water; soluble in alcohol and oil | [1] |

| Explosion Limits | Lower: 1.10 vol % | [5] |

Toxicological Information

Toxicological data is essential for assessing the potential health risks associated with a substance.

| Test | Result | Species | Source |

| Oral LD50 | 4500 mg/kg | Rat | [3] |

| Skin Irritation/Corrosion | Not Irritating | Rabbit | [3] |

| Eye Damage/Irritation | Not Irritating | Rabbit | [3] |

| Respiratory or Skin Sensitization | Not sensitizing | [3] | |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not publicly available. However, they are typically performed according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 401): This test involves the administration of the substance in graduated doses to a group of experimental animals (commonly rats) by the oral route. Observations of effects and mortality are made over a period of time to determine the LD50 value, which is the statistically estimated dose that would be lethal to 50% of the animals.

-

Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a shaved patch of skin on an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of days to assess the level of irritation.

-

Acute Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, over several days.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure during a specific task.

Emergency Procedures

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4][5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][4][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Get medical attention.[3][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][4][5] Water mist may be used to cool closed containers.[4]

-

Specific Hazards: The material is combustible.[3] Vapors are heavier than air and may spread along the ground.[5] Containers may explode when heated.[4][5] Hazardous combustion products include carbon monoxide and carbon dioxide.[3][4][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]

Accidental Release Measures

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

-

Personal Precautions: Wear appropriate personal protective equipment.[3] Remove all sources of ignition.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[3]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, vermiculite).[3][4][5] Keep in suitable, closed containers for disposal.[3][4]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[3]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3][4] Exposure to air and light should also be avoided.[3][4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3][4]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[3]

-

Hazardous Reactions: None under normal processing.[4] Hazardous polymerization does not occur.[4]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not contaminate ground or surface water.[3]

References

- 1. This compound | C8H14O3 | CID 11576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound, 591-60-6 [thegoodscentscompany.com]

- 8. chemicalds.com [chemicalds.com]

- 9. redox.com [redox.com]

Spectroscopic Analysis of Butyl Acetoacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for butyl acetoacetate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | t | 2H | O-CH ₂-CH₂-CH₂-CH₃ |

| 3.44 | s | 2H | O=C-CH ₂-C=O |

| 2.26 | s | 3H | CH ₃-C=O |

| 1.63 | m | 2H | O-CH₂-CH ₂-CH₂-CH₃ |

| 1.40 | m | 2H | O-CH₂-CH₂-CH ₂-CH₃ |

| 0.93 | t | 3H | O-CH₂-CH₂-CH₂-CH ₃ |

t = triplet, s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C =O (ketone) |

| 167.3 | C =O (ester) |

| 65.0 | O-C H₂-CH₂-CH₂-CH₃ |

| 50.1 | O=C-C H₂-C=O |

| 30.6 | C H₃-C=O |

| 30.5 | O-CH₂-C H₂-CH₂-CH₃ |

| 19.1 | O-CH₂-CH₂-C H₂-CH₃ |

| 13.6 | O-CH₂-CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy Data

Technique: Liquid Film

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1720 | Strong | C=O stretch (ketone) |

| 1460 | Medium | C-H bend (alkane) |

| 1365 | Medium | C-H bend (alkane) |

| 1155 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation (¹H and ¹³C NMR)

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2][3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][3]

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid spectral distortions, filter the solution through a small plug of glass wool in the pipette if any solid particles are present.[2][4]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[1]

2.1.2. Data Acquisition (General Procedure)

-

Instrument Insertion: Place the NMR tube into a spinner turbine and adjust it to the correct depth using a depth gauge. Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃).[1][5]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to improve spectral resolution.[1][5]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[1]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and initiate the experiment.[1] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2][4]

-

Processing: After data acquisition, a Fourier transform is applied to the free induction decay (FID) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then performed.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid Film)

-

Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[6][7]

-

Sample Application: Place one to two drops of neat (undiluted) this compound onto the center of one salt plate using a Pasteur pipette.[6][7][8]

-

Sandwich Formation: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, even film between the plates.[6][7][9]

-

Holder Placement: Secure the "sandwich" in the spectrometer's sample holder.[6][7]

2.2.2. Data Acquisition

-

Background Scan: With no sample in the beam path, run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[9]

-

Sample Scan: Place the sample holder with the prepared salt plates into the instrument's sample beam path.

-

Spectrum Acquisition: Initiate the scan to obtain the infrared spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a dry solvent (e.g., dry acetone), and return them to the desiccator to prevent damage from moisture.[6][7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. homework.study.com [homework.study.com]

An In-depth Technical Guide to n-Butyl Acetoacetate: Commercial Sources, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl acetoacetate (n-BAA), a keto-ester with the chemical formula C8H14O3, is a versatile organic compound that serves as a key building block in a multitude of chemical syntheses. Its unique molecular structure, featuring both ketone and ester functional groups, allows for a wide range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the commercial availability and purity of n-butyl acetoacetate, detailed experimental protocols for its synthesis, and an example of its application in the synthesis of biologically active molecules.

Commercial Sources and Purity of n-Butyl Acetoacetate

n-Butyl acetoacetate is commercially available from a variety of chemical suppliers, typically in technical grades with purities suitable for most synthetic applications. The purity is commonly determined by Gas Chromatography (GC). Below is a summary of representative commercial sources and their stated purity levels.

| Supplier | Stated Purity | Notes |

| TCI America | >98.0% (GC) | - |

| Parchem | - | Provides typical product specifications including density and refractive index. |

| LookChem | - | Lists various suppliers with some indicating "Slightly Pink Solid" appearance. |

| Amadis Chemical | - | - |

Note: Purity and specifications can vary by batch and grade. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.

Experimental Protocols

Synthesis of n-Butyl Acetoacetate

The synthesis of n-butyl acetoacetate is analogous to the well-established procedures for other alkyl acetoacetates, such as ethyl n-butylacetoacetate. The following protocol is adapted from established methods and provides a reliable route to n-butyl acetoacetate.

Reaction: Acetoacetic ester synthesis via alkylation of an acetoacetate with a butyl halide.

Materials:

-

Ethyl acetoacetate (or another suitable acetoacetate)

-

Sodium ethoxide (or a comparable base)

-

n-Butyl bromide (or another suitable butyl halide)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetoacetate: Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring. Allow the mixture to stir for one hour at room temperature to ensure complete formation of the sodium enolate.

-

Alkylation: Add n-butyl bromide dropwise to the stirred solution. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and saturated sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude n-butyl acetoacetate by vacuum distillation.

Purification of n-Butyl Acetoacetate

Commercial n-butyl acetoacetate can be purified by vacuum distillation to remove non-volatile impurities and any residual starting materials.

Procedure:

-

Set up a standard vacuum distillation apparatus.

-

Place the crude or commercial-grade n-butyl acetoacetate in the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for n-butyl acetoacetate under the given pressure. The boiling point of n-butyl acetoacetate is approximately 206 °C at atmospheric pressure and will be significantly lower under vacuum.

Application in the Synthesis of Bioactive Molecules: Coumarin Derivatives

n-Butyl acetoacetate is a valuable precursor in the synthesis of various heterocyclic compounds, including coumarins. Coumarins are a class of compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

Below is a diagram illustrating the general workflow for the synthesis of a 4-methylcoumarin derivative using n-butyl acetoacetate.

Experimental Workflow for Coumarin Synthesis

The following provides a generalized experimental workflow for the synthesis of a 4-methylcoumarin derivative via Pechmann condensation using n-butyl acetoacetate.

Conclusion

n-Butyl acetoacetate is a readily available and versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of bioactive heterocyclic compounds. This guide has provided an overview of its commercial sources and purity, a detailed protocol for its synthesis, and a practical example of its use in the synthesis of coumarin derivatives. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic utility of n-butyl acetoacetate is essential for the design and execution of novel synthetic routes to important pharmaceutical targets.

The Versatility of Butyl Acetoacetate: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Butyl acetoacetate, a valuable β-ketoester, serves as a versatile and reactive precursor in a multitude of organic syntheses. Its unique molecular architecture, featuring a reactive methylene group flanked by two carbonyl functionalities, provides a powerful platform for the construction of complex molecular frameworks. This technical guide delves into the core utility of this compound in organic synthesis, offering a detailed examination of its key reactions, experimental protocols, and applications in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor. The presence of the butyl ester influences its solubility and reactivity compared to its methyl or ethyl counterparts. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Boiling Point | 205 °C at 760 mmHg |

| Density | 0.976 g/cm³ at 25 °C[1] |

| Refractive Index | 1.421 at 20 °C[1] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[1] |

Core Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is primarily centered around the reactivity of the α-carbon, which is rendered acidic by the adjacent carbonyl groups. This allows for facile deprotonation to form a stabilized enolate, a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Acetoacetic Ester Synthesis

A cornerstone of organic synthesis, the acetoacetic ester synthesis allows for the preparation of ketones and substituted methyl ketones. The reaction proceeds via the alkylation of the α-carbon of this compound, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Experimental Protocol: Alkylation of n-Butylacetoacetate

A detailed procedure for the alkylation of the analogous ethyl acetoacetate provides a robust template for the alkylation of n-butylacetoacetate.[2][3]

| Parameter | Details |

| Reactants | n-Butylacetoacetate (1.0 eq.), Sodium Butoxide (1.0 eq.), n-Butyl Bromide (1.05 eq.) |

| Solvent | Absolute Ethanol |

| Procedure | 1. Dissolve sodium metal in absolute ethanol to prepare sodium butoxide. 2. Add n-butylacetoacetate to the sodium butoxide solution. 3. Heat the mixture to a gentle boil and add n-butyl bromide dropwise over approximately two hours. 4. Continue refluxing until the solution is neutral to moist litmus paper (typically 6-10 hours). 5. Cool the mixture, decant from the sodium bromide precipitate, and wash the salt with ethanol. 6. Remove the ethanol by distillation. 7. Purify the crude product by distillation under reduced pressure. |

| Yield | 69-72% (for the analogous ethyl ester)[3] |

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, a scaffold present in numerous pharmaceuticals. This compound serves as a key β-ketoester component in this condensation reaction with an aldehyde and a nitrogen source, typically ammonia or ammonium acetate.

Reaction Scheme:

Experimental Protocol: One-Pot Synthesis of Dihydropyridines

This protocol outlines a general and efficient one-pot synthesis of dihydropyridine derivatives.

| Parameter | Details |

| Reactants | Aldehyde (1.0 eq.), this compound (2.0 eq.), Ammonium Acetate (1.0 eq.), Guanidine Hydrochloride (catalyst) |

| Solvent | None (Solvent-free) or Ethanol |

| Procedure | 1. To a solution of the aldehyde in this compound, add ammonium acetate and guanidine hydrochloride at room temperature. 2. Stir the reaction mixture for 2-2.5 hours at room temperature. 3. After completion (monitored by TLC), evaporate the solvent (if used). 4. Crystallize the product from ethanol. |

| Yield | 80-90% |

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a route to synthesize hydrazones from β-ketoesters like this compound and aryl diazonium salts. These hydrazones are valuable intermediates, particularly in the subsequent synthesis of indoles via the Fischer indole synthesis.

Reaction Scheme:

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that yields highly substituted 2-aminothiophenes. This compound can be employed as the α-methylene carbonyl component, reacting with a cyanoester and elemental sulfur in the presence of a base.

Reaction Scheme:

Applications in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound as a synthetic precursor makes it a valuable building block in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

-

Dihydropyridine Calcium Channel Blockers: As demonstrated in the Hantzsch synthesis, this compound is a key precursor for dihydropyridine-based drugs. Nifedipine and its analogues, widely used for the treatment of hypertension and angina, are synthesized using this methodology.[4][5][6][7] The butyl ester moiety can be strategically employed to modulate the pharmacokinetic properties of the final drug molecule.

-

Cefixime Synthesis: Tert-butyl acetoacetate is utilized in the synthesis of Cefixime, a third-generation cephalosporin antibiotic.[8] A key step involves the nitrosation of tert-butyl acetoacetate, followed by esterification and halogenation to form a crucial intermediate for the construction of the Cefixime side chain.[9]

| Pharmaceutical | Therapeutic Area | Role of this compound |

| Nifedipine Analogues | Antihypertensive, Antianginal | Precursor in Hantzsch dihydropyridine synthesis. |

| Cefixime | Antibiotic | Precursor for the synthesis of the side chain intermediate. |

Agrochemical Applications

The structural motifs accessible through this compound chemistry are also prevalent in agrochemicals.

-

Pyrazole Derivatives: The Japp-Klingemann reaction provides a route to pyrazole-containing compounds, a class of heterocycles with known herbicidal and insecticidal activity. The reaction of this compound with a diazonium salt, followed by cyclization, can yield functionalized pyrazoles.[10]

-

Thiophene-based Fungicides and Herbicides: The Gewald synthesis offers a direct route to 2-aminothiophenes, which are precursors to a variety of agrochemicals. The substituents introduced via the this compound and cyanoester components can be tailored to optimize biological activity.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis, offering efficient pathways to a diverse range of valuable molecules. Its utility in fundamental carbon-carbon bond-forming reactions, such as the acetoacetic ester synthesis, and its role in multi-component reactions like the Hantzsch, Japp-Klingemann, and Gewald syntheses, underscore its importance in modern synthetic chemistry. For researchers and professionals in drug development and agrochemical research, a thorough understanding of the reactivity and synthetic applications of this compound is essential for the design and construction of novel and effective chemical entities.

References

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101928232B - Method for preparing cefixime dispersible tablet raw material intermediate - Google Patents [patents.google.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Acetoacetylation of Primary Alcohols using Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetylation is a significant chemical transformation that introduces a β-keto ester moiety onto a substrate. This functional group is a versatile synthetic intermediate due to its dual electrophilic and nucleophilic character, making it valuable in a wide range of applications, including the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2][3] The acetoacetylation of alcohols is commonly achieved through transesterification with an acetoacetate ester. Butyl acetoacetate serves as a practical reagent for this purpose, offering advantages in specific synthetic contexts.

This document provides detailed application notes and experimental protocols for the acetoacetylation of primary alcohols using this compound.

Reaction Principle: Transesterification